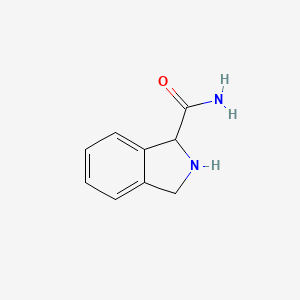

2,3-dihydro-1H-isoindole-1-carboxamide

Vue d'ensemble

Description

2,3-dihydro-1H-isoindole-1-carboxamide is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, and Indolene .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . Another method involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-isoindole-1-carboxamide can be represented as a 2D Mol file or as a computed 3D SD file . The compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-isoindole-1-carboxamide include a molecular weight of 119.1638 . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which include isoindoline-1-carboxamide, have been found to possess antiviral activities . For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown promise in the field of oncology, with several compounds exhibiting anticancer activities . This suggests that isoindoline-1-carboxamide could potentially be used in cancer treatment.

Anti-HIV Properties

Certain indole derivatives have been reported to have anti-HIV properties . This suggests that isoindoline-1-carboxamide could potentially be used in the treatment of HIV.

Antioxidant Properties

Indole derivatives are known for their antioxidant properties . This means that isoindoline-1-carboxamide could potentially be used to combat oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activities . This suggests that isoindoline-1-carboxamide could potentially be used in the treatment of various bacterial and fungal infections.

Neuroprotective Properties

2,3-Dihydroindoles, a class of compounds that includes isoindoline-1-carboxamide, are promising agents for the synthesis of new compounds with neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.

Melatonin Receptor Binding Affinity

New 2,3-dihydroindole derivatives have been synthesized and evaluated for their melatonin receptor binding affinity . This suggests that isoindoline-1-carboxamide could potentially be used in the treatment of sleep disorders and other conditions related to melatonin regulation.

Mécanisme D'action

Target of Action

The primary target of 2,3-dihydro-1H-isoindole-1-carboxamide, also known as isoindoline-1-carboxamide, is the Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a nuclear protein that plays a crucial role in DNA repair and signaling . The compound binds with high affinity to this target, which is helpful in developing new useful derivatives .

Mode of Action

Isoindoline-1-carboxamide interacts with its target, PARP-1, by inhibiting its activity . This inhibition disrupts the normal function of PARP-1, leading to changes in DNA repair and signaling . The compound’s interaction with its target is selective, potentially mitigating toxicities arising from cross-inhibition of other isoforms like PARP-2 .

Biochemical Pathways

The inhibition of PARP-1 by isoindoline-1-carboxamide affects the DNA repair pathway . This disruption can lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells that are heavily reliant on PARP-1 for survival . Therefore, the compound’s action can have downstream effects on cell survival and proliferation .

Pharmacokinetics

Isoindoline-1-carboxamide has excellent ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is orally available, indicating good absorption, and it has a favorable distribution profile . The compound’s metabolism and excretion properties contribute to its overall bioavailability, making it a potent therapeutic agent .

Result of Action

The molecular effect of isoindoline-1-carboxamide’s action is the inhibition of PARP-1, leading to disrupted DNA repair . On a cellular level, this can result in the death of cells that rely on PARP-1, such as cancer cells . Therefore, the compound has potential therapeutic applications in cancer treatment .

Propriétés

IUPAC Name |

2,3-dihydro-1H-isoindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h1-4,8,11H,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYTVITWNRXGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284811 | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095715-76-6 | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095715-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.